![molecular formula C15H10ClNOS B1355601 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol CAS No. 65752-50-3](/img/structure/B1355601.png)
2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol
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Overview
Description
The compound 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring. The presence of a chlorophenyl group suggests potential for various chemical interactions and biological activities.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported using environmentally friendly methods. For instance, ultrasound-mediated one-pot synthesis has been employed to create 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, which exhibit anticancer activities . Although not the exact compound , this demonstrates the potential for synthesizing chlorophenyl thiazole derivatives using advanced techniques.
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized using spectroscopic techniques and X-ray diffraction, revealing an orthorhombic space group and detailed bond lengths and angles . This suggests that the compound of interest may also exhibit a well-defined crystalline structure amenable to such analysis.
Chemical Reactions Analysis
While specific reactions of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol are not detailed in the provided papers, related compounds have been shown to participate in various chemical interactions. For instance, the presence of chlorine can lead to potential electrophilic substitution reactions, and the thiazole ring can engage in hydrogen bonding and π-π stacking interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be inferred from related compounds. For example, 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole exhibits intermolecular hydrogen bonding, which could influence the solubility and melting point of the compound . Additionally, the presence of electron-withdrawing groups like chlorophenyl can affect the compound's reactivity and stability .
Scientific Research Applications
Spectroscopic and Quantum Chemical Analysis
Research has explored the characterization of thiazole derivatives through spectroscopic methods and quantum chemical calculations. These studies provide insights into the molecular structure, vibrational spectra, and electronic properties of such compounds. For instance, the analysis of vibrational spectra using FT-IR and FT-Raman techniques, alongside quantum chemical methods, helps in understanding the compound's molecular geometry, stability, and reactivity properties (A. Viji et al., 2020).
Antimicrobial Activity
Thiazole derivatives have shown promising results in antimicrobial studies. The antimicrobial activity of these compounds, including their antifungal and antibacterial effects, has been screened, revealing their potential in combating various microbial strains. This line of research is crucial for developing new antimicrobial agents and understanding the mechanisms behind their activity (Ammar Kubba & Nedaa A. Hameed A. Rahim, 2018).
Molecular Docking Studies
Molecular docking studies are pivotal in drug discovery, providing insights into the interactions between molecules and target proteins. Thiazole derivatives have been examined for their potential binding efficiencies to various proteins, which is fundamental in assessing their therapeutic potentials. Such studies help in predicting the biological activities of these compounds and their possible applications in treating diseases (N. Shanmugapriya et al., 2022).
Corrosion Inhibition
The application of thiazole derivatives in corrosion inhibition for metals has been investigated. By utilizing density functional theory (DFT) calculations and molecular dynamics simulations, researchers can predict the corrosion inhibition performances of these compounds. Such studies are vital for industries where metal preservation is crucial, offering insights into the design of more effective corrosion inhibitors (S. Kaya et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-5-phenyl-1,3-thiazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNOS/c16-12-8-6-11(7-9-12)15-17-14(18)13(19-15)10-4-2-1-3-5-10/h1-9,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDKDLCXHLBIGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496181 |
Source
|
Record name | 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol | |
CAS RN |
65752-50-3 |
Source
|
Record name | 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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